molecular formula C11H15ClN2 B8687374 2-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 38115-48-9

2-Methyl-5-phenyl-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No. B8687374
M. Wt: 210.70 g/mol
InChI Key: ISSXKLPZZOPECA-UHFFFAOYSA-N
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Patent
US04774248

Procedure details

A mixture consisting of 20 g (0.0897 mol) of 2-phenylpropane-1,3-diamine dihydrochloride, 10.76 g (0.269 mol) of sodium hydroxide pellets and 8.48 g (0.0897 mol) of acetamidine hydrochloride is heated under reflux until the evolution of NH3 has ended. The reaction medium is cooled, the insoluble material is filtered off and discarded, the filtrate is acidified with ethanol containing HCl and evaporated to half the volume, and the insoluble material formed is filtered off. The filtrate is diluted with an equal volume of ether, the insoluble material formed is filtered off and the resulting filtrate is evaporated to dryness. Recrystallization of the evaporation residue from an acetone/ethanol mixture (1:1 v/v) gives 6 g (yield: 32%) of CRL 41 352. M.p. (inst.)=220° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10.76 g
Type
reactant
Reaction Step Two
Quantity
8.48 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.[C:3]1([CH:9]([CH2:12][NH2:13])[CH2:10][NH2:11])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].Cl.[C:17](N)(=N)[CH3:18].N>>[ClH:1].[CH3:17][C:18]1[NH:13][CH2:12][CH:9]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[CH2:10][N:11]=1 |f:0.1.2,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC=C1)C(CN)CN
Step Two
Name
Quantity
10.76 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
8.48 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled
FILTRATION
Type
FILTRATION
Details
the insoluble material is filtered off
ADDITION
Type
ADDITION
Details
containing HCl
CUSTOM
Type
CUSTOM
Details
evaporated to half the volume
CUSTOM
Type
CUSTOM
Details
the insoluble material formed
FILTRATION
Type
FILTRATION
Details
is filtered off
ADDITION
Type
ADDITION
Details
The filtrate is diluted with an equal volume of ether
CUSTOM
Type
CUSTOM
Details
the insoluble material formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
the resulting filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Recrystallization of the evaporation residue from an acetone/ethanol mixture (1:1 v/v)
CUSTOM
Type
CUSTOM
Details
gives 6 g (yield: 32%) of CRL 41 352
CUSTOM
Type
CUSTOM
Details
M.p. (inst.)=220° C.

Outcomes

Product
Name
Type
Smiles
Cl.CC=1NCC(CN1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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